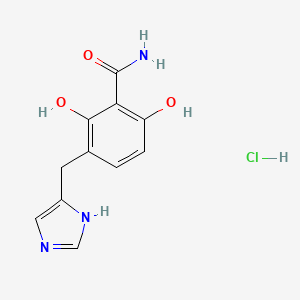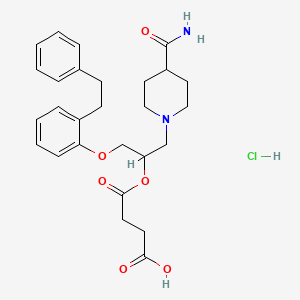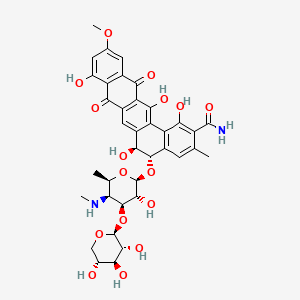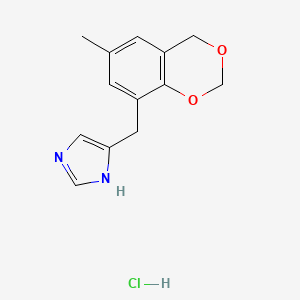
2,3-Dihydroxypropyl 2,3-dimercaptopropyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroxypropyl 2,3-dimercaptopropyl ether is an organic compound with the molecular formula C6H14O3S2. It is characterized by the presence of both hydroxyl and mercapto groups, making it a versatile compound in various chemical reactions and applications. This compound is often used in the synthesis of other complex molecules and has significant applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl 2,3-dimercaptopropyl ether typically involves the reaction of 2,3-dihydroxypropyl derivatives with mercapto compounds under controlled conditions. One common method includes the use of bisphenol A as a starting material, which is reacted with ethylene oxide in the presence of a zinc-magnesium oxide catalyst and phosphoric acid as an auxiliary agent . This method is advantageous due to its cost-effectiveness and the reduction of byproducts.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar catalysts and conditions as in laboratory synthesis. The process is optimized to ensure high yield and purity of the final product, with careful control of reaction temperatures and purification steps to remove any residual catalysts or byproducts.
化学反应分析
Types of Reactions
2,3-Dihydroxypropyl 2,3-dimercaptopropyl ether undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The mercapto groups can be reduced to form thiols.
Substitution: Both hydroxyl and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while substitution reactions can yield a variety of ether or thioether derivatives.
科学研究应用
2,3-Dihydroxypropyl 2,3-dimercaptopropyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials
作用机制
The mechanism by which 2,3-Dihydroxypropyl 2,3-dimercaptopropyl ether exerts its effects involves the interaction of its hydroxyl and mercapto groups with various molecular targets. These interactions can lead to the formation of hydrogen bonds, covalent bonds, and other types of chemical interactions that influence the behavior of the compound in different environments .
相似化合物的比较
Similar Compounds
- Bisphenol A diglycidyl ether (BADGE)
- Bisphenol F diglycidyl ether (BFDGE)
- Novolac glycidyl ether (NOGE)
Uniqueness
2,3-Dihydroxypropyl 2,3-dimercaptopropyl ether is unique due to the presence of both hydroxyl and mercapto groups, which provide it with a distinct reactivity profile compared to other similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various applications .
属性
CAS 编号 |
90325-54-5 |
|---|---|
分子式 |
C6H14O3S2 |
分子量 |
198.3 g/mol |
IUPAC 名称 |
3-[2,3-bis(sulfanyl)propoxy]propane-1,2-diol |
InChI |
InChI=1S/C6H14O3S2/c7-1-5(8)2-9-3-6(11)4-10/h5-8,10-11H,1-4H2 |
InChI 键 |
SDYHONPXTXWLDU-UHFFFAOYSA-N |
规范 SMILES |
C(C(COCC(CS)S)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12765359.png)


![methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12765383.png)










